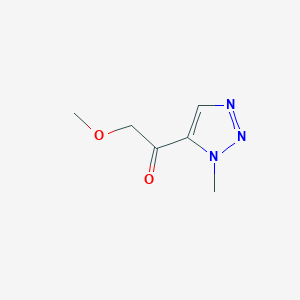
3,5,6-trichloro-N,N-diethylpyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-Trichloro-N,N-diethylpyridazin-4-amine is a chemical compound with the molecular formula C8H10Cl3N3 and a molecular weight of 254.54 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes three chlorine atoms and a pyridazine ring.
Métodos De Preparación
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Análisis De Reacciones Químicas
3,5,6-Trichloro-N,N-diethylpyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can lead to the formation of hydroxyl derivatives.
Aplicaciones Científicas De Investigación
3,5,6-Trichloro-N,N-diethylpyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5,6-trichloro-N,N-diethylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorine atoms and pyridazine ring play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3,5,6-Trichloro-N,N-diethylpyridazin-4-amine can be compared with other similar compounds, such as:
3,5,6-Trichloro-2-pyridinol: This compound shares a similar chlorinated pyridine structure but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific combination of chlorine atoms and diethylamine groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10Cl3N3 |
|---|---|
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
3,5,6-trichloro-N,N-diethylpyridazin-4-amine |
InChI |
InChI=1S/C8H10Cl3N3/c1-3-14(4-2)6-5(9)7(10)12-13-8(6)11/h3-4H2,1-2H3 |
Clave InChI |
YUHWGJBCILETDB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C(=NN=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)






![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)


![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)

![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)
